

2-Acetyl-1,4,5,6-tetrahydropyridine chemical structure and isomers

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Compound of Interest

Compound Name: 2-Acetyl-1,4,5,6-tetrahydropyridine

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An In-Depth Technical Guide to **2-Acetyl-1,4,5,6-tetrahydropyridine**: Chemical Structure, Isomers, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Acetyl-1,4,5,6-tetrahydropyridine**, a heterocyclic compound of significant interest due to its contribution to the aroma of various food products and its potential applications in medicinal chemistry. This document details its chemical structure, isomeric forms, physicochemical properties, and relevant experimental protocols for its synthesis and characterization.

Core Chemical Structure

2-Acetyl-1,4,5,6-tetrahydropyridine is a substituted tetrahydropyridine, a class of organic compounds characterized by a partially saturated pyridine ring.[1] Its fundamental structure consists of a six-membered ring containing one nitrogen atom and a double bond, with an acetyl group attached to the carbon adjacent to the nitrogen atom.

Key Identifiers:

Molecular Formula: C₇H₁₁NO[2][3]

Molecular Weight: 125.17 g/mol [3][4]



IUPAC Name: 1-(1,4,5,6-Tetrahydropyridin-2-yl)ethanone[1]

CAS Registry Number: 25343-57-1[2][3]

Common Synonyms: 2-Acetyltetrahydropyridine, 6-Acetyl-1,2,3,4-tetrahydropyridine[3]

The core structure is a key intermediate in various chemical syntheses and is a notable product of the Maillard reaction, which is responsible for the characteristic aroma of baked goods like bread and popcorn.[5][6]

Isomerism and Tautomerization

A critical aspect of the chemistry of **2-Acetyl-1,4,5,6-tetrahydropyridine** is its existence in a tautomeric equilibrium with 6-Acetyl-2,3,4,5-tetrahydropyridine. Tautomers are structural isomers that readily interconvert, in this case, through the migration of a proton and a shift in the position of the endocyclic double bond.[4]

- 2-Acetyl-1,4,5,6-tetrahydropyridine: This tautomer is a cyclic α,β -unsaturated amine, also known as an enamine.
- 6-Acetyl-2,3,4,5-tetrahydropyridine (CAS: 27300-27-2): This tautomer is a cyclic imine.

The two tautomers possess distinct properties and can be separated and characterized using chromatographic and spectroscopic techniques.[7] Their relative abundance can be influenced by environmental factors such as the solvent.

Caption: Tautomeric equilibrium of **2-Acetyl-1,4,5,6-tetrahydropyridine**.

Quantitative Data Summary

The physicochemical properties of **2-Acetyl-1,4,5,6-tetrahydropyridine** and its imine tautomer are summarized below. This data is crucial for designing experimental conditions for synthesis, purification, and analysis.



Property	2-Acetyl-1,4,5,6- tetrahydropyridine (Enamine)	6-Acetyl-2,3,4,5- tetrahydropyridine (Imine)	Reference(s)
Molecular Formula	C7H11NO	C7H11NO	[2][3]
Molecular Weight	125.17 g/mol	125.17 g/mol	[3][4]
CAS Number	25343-57-1	27300-27-2	[3][8]
XLogP3 (Computed)	1.1	-0.10 (est)	[3][9]
Topological Polar Surface Area	29.1 Ų	29.1 Ų	[5]
Hydrogen Bond Donor Count	1	0	[1]
Hydrogen Bond Acceptor Count	2	2	[1]
pKa (Predicted)	6.82 ± 0.40	Not available	[5]
Kovats Retention Index (Standard Non- polar)	1017, 1018	Not available	[3]
Flash Point	Not available	77.22 °C (171.00 °F)	[9]

Experimental Protocols Synthesis Protocol: A Rational Approach

A reliable synthesis of **2-Acetyl-1,4,5,6-tetrahydropyridine** was developed by Büchi and Wuest.[3] The protocol involves a two-step process starting from commercially available 2-acetylpyridine.

Step 1: Hydrogenation of 2-Acetylpyridine

- Apparatus: A high-pressure hydrogenation apparatus (e.g., Parr shaker).
- Reagents:

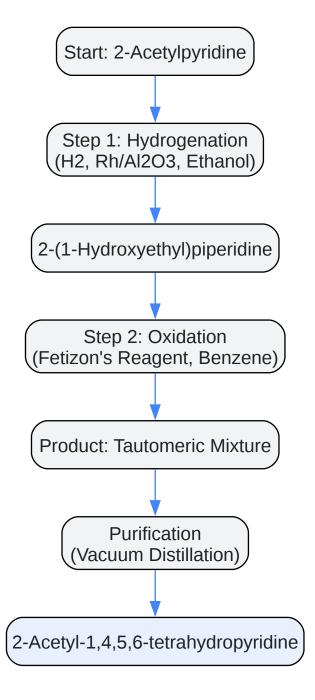


- 2-Acetylpyridine (1.0 eq)
- 5% Rhodium on alumina catalyst
- Ethanol (solvent)
- Procedure: a. Dissolve 2-acetylpyridine in ethanol in the hydrogenation vessel. b. Add the rhodium on alumina catalyst. c. Pressurize the vessel with hydrogen gas (typically 3-4 atm). d. Agitate the mixture at room temperature until hydrogen uptake ceases. e. Filter the reaction mixture to remove the catalyst. f. Evaporate the solvent under reduced pressure to yield crude 2-(1-hydroxyethyl)piperidine. g. Purify the product by distillation.

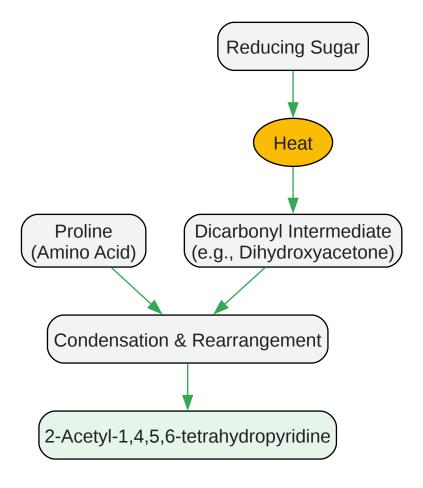
Step 2: Oxidation to **2-Acetyl-1,4,5,6-tetrahydropyridine**

- Apparatus: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel, maintained under an inert atmosphere (e.g., nitrogen or argon).
- · Reagents:
 - 2-(1-Hydroxyethyl)piperidine (1.0 eq)
 - Oxidizing agent (e.g., Fetizon's reagent silver carbonate on Celite)
 - Anhydrous benzene or toluene (solvent)
- Procedure: a. Suspend Fetizon's reagent in anhydrous benzene or toluene in the reaction flask. b. Heat the suspension to reflux. c. Add a solution of 2-(1-hydroxyethyl)piperidine in the same solvent dropwise to the refluxing mixture. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the mixture and filter off the solid residues.
 f. Concentrate the filtrate under reduced pressure. g. The resulting product is a mixture of the tautomers, which can be purified by vacuum distillation to yield 2-acetyl-1,4,5,6-tetrahydropyridine.[3]









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